molecular formula C12H17O4P B040558 4-(Diethoxyphosphorylmethyl)benzaldehyde CAS No. 125185-25-3

4-(Diethoxyphosphorylmethyl)benzaldehyde

Cat. No. B040558
CAS RN: 125185-25-3
M. Wt: 256.23 g/mol
InChI Key: XVFUMRMVANEEBK-UHFFFAOYSA-N
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Description

4-(Diethoxyphosphorylmethyl)benzaldehyde (DEPB) is a synthetic compound that has been studied for its potential applications in the fields of chemistry, biology, and medicine. It is a derivative of benzaldehyde, a common aromatic compound found in many plants and foods. Its chemical structure is composed of a benzene ring with an oxygen atom and a diethoxyphosphorylmethyl group attached. DEPB is an important intermediate in the synthesis of various organic compounds and has been used in the synthesis of pharmaceuticals, dyes, and fragrances.

Scientific Research Applications

Regioselective Protection in Synthetic Chemistry

The chemical structure of 4-(Diethoxyphosphorylmethyl)benzaldehyde suggests its potential use in regioselective protection, a key process in synthetic chemistry. This involves selectively protecting one reactive site in a molecule while leaving others available for further chemical reactions. For instance, the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde was successfully accomplished, highlighting the importance of precise functional group manipulation in complex organic syntheses (Plourde & Spaetzel, 2002).

Analytical Chemistry and Drug Analysis

In analytical chemistry, derivatives of benzaldehyde, similar to this compound, are used as derivatizing agents to facilitate the analysis of potential pharmaceutical compounds. A study utilized 4-(diethylamino)benzaldehyde (DEAB) as a derivatizing agent for the quantitative analysis of methoxyamine (MX), a potential anti-cancer drug, showcasing the role of benzaldehyde derivatives in enhancing the detection and quantification of therapeutic agents (Liao et al., 2005).

Material Science and Photonic Applications

The structurally related 4-(alkoxysilyl)benzaldehyde diethyl acetals have been utilized in material science for synthesizing porphyrin-silica hybrids (PSHs), which find applications in photonics and nanotechnology. The study highlights the selective deprotection of these acetals and their subsequent use in creating materials with specific structural and photonic properties (Ishida et al., 2010).

Molecular Docking and Pharmaceutical Studies

Derivatives of benzaldehyde, akin to this compound, have been studied for their molecular docking behaviors, indicating their potential role in pharmaceutical drug design and development. The study on 4-methoxybenzaldehyde explores its inhibitory activity on enzymes like Tyrosinase, which is crucial in controlling pigmentation and browning in foods and possibly in therapeutic applications (Ghalla et al., 2018).

Polymer Science and Conductivity

The derivatives of benzaldehyde are also significant in polymer science. A study synthesizes bis-aldehyde monomers, including derivatives similar to this compound, and investigates their electrical conductivity, showcasing the relevance of such compounds in creating conductive polymers with potential applications in electronics and materials science (Hafeez et al., 2019).

Safety and Hazards

The safety data sheet for a related compound, benzaldehyde, indicates that it is a combustible liquid, harmful if inhaled, and may cause skin and eye irritation . It may also damage fertility or the unborn child .

Future Directions

Several newly synthesized organophosphonates, including related compounds, were tested as potential antimicrobial drugs on model Escherichia coli bacterial strains . These compounds showed high selectivity and activity against certain strains, suggesting potential future applications in the development of new antimicrobial agents .

properties

IUPAC Name

4-(diethoxyphosphorylmethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17O4P/c1-3-15-17(14,16-4-2)10-12-7-5-11(9-13)6-8-12/h5-9H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFUMRMVANEEBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)C=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70563617
Record name Diethyl [(4-formylphenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

125185-25-3
Record name Diethyl [(4-formylphenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Triethylphosphite (9.28 mL, 53.3 mmol) and α-bromo-p-toluic acid (10.4 g, 48.4 mmol) were suspended in toluene (25 mL) and the mixture was heated to reflux for 18 h. The mixture was cooled to room temperature. After 12 h, the resulting white solid was collected by suction filtration, washed with petroleum ether and dried to yield 4-(diethoxyphosphorylmethyl)benzoic acid as a white solid (10.2 g, 77%): mp 117-120° C.; 1H NMR δ 1.26 (t, J=6.8 Hz, 6H), 3.24 (d, J=25.6 Hz, 2H), 4.06 (m, 4H), 7.38-7.40 (m, 2H), 8.02 (d, J=7.6 Hz, 2H), 11.4 (br s, 1H); 13C NMR δ 16.5, 16.6, 33.4, 34.8, 62.8, 62.9, 129.1, 129.2, 130.00, 130.05, 130.10, 130.48, 130.51, 137.3, 137.4, 170.1; FABMS obsd 273.0896, calcd 273.0892; Anal. Calcd. for C12H17O5P: C, 52.94; H, 6.29. Found: C, 52.92; H, 6.28. A suspension of 4-(diethoxyphosphorylmethyl)benzoic acid (9.99 g, 36.7 mmol) in anhydrous THF (40 mL) at 0° C. was treated dropwise over 10 min with borane-THF complex (40.3 mL, 40.3 mmol, 1.0 M in THF). The reaction mixture was stirred at room temperature for 4 h. The reaction was quenched by slow addition of water. The mixture was concentrated and the residue was partitioned between water (100 mL) and CH2Cl2 (100 mL). The aqueous layer was washed with CH2Cl2. The combined organic layers were washed with water, dried (MgSO4), and concentrated to give a yellow oil. Analysis by TLC and 1H NMR spectroscopy showed starting material (˜10%) and the desired benzyl alcohol. The latter (9.56 g) was dissolved in CH2Cl2 and rapidly added to a sample of PCC (10.8 g, 50.1 mmol) in CH2Cl2 (50 mL) with rapid stirring. After 2 h, ethyl ether (150 mL) was added and the organic solution was decanted from the tarry residue. The residue was washed with ethyl ether (3×50 mL). The combined organic solution was filtered through Florisil and concentrated to a brown oil. Kugelrohr distillation (190° C.@0.05 Torr) afforded a clear, colorless oil (6.54 g, 77%): 1H NMR δ 1.24 (t, J=7.2 Hz, 6H), 3.21 (d, J=22.4 Hz, 2H), 4.03 (m, 4H), 7.45-7.48 (m, 2H), 7.83 (d, J=7.6 Hz, 2H), 9.99 (s, 1H); 13C NMR δ 16.1, 16.2, 33.0, 34.9, 62.1, 62.2, 77.2, 129.49, 129.53, 129.6, 129.66, 129.71, 130.2, 130.2, 138.8, 138.9, 191.61, 191.63; 31P NMR δ 25.4, 25.9; FABMS obsd 257.0949, calcd 257.0943 (C12H17PO4).
Quantity
9.99 g
Type
reactant
Reaction Step One
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Quantity
40 mL
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solvent
Reaction Step One
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40.3 mL
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reactant
Reaction Step Two
[Compound]
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material
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Quantity
10.8 g
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reactant
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50 mL
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solvent
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150 mL
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reactant
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Yield
77%

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